molecular formula C48H46N2O4 B1589438 (1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine CAS No. 860036-29-9

(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine

Cat. No.: B1589438
CAS No.: 860036-29-9
M. Wt: 714.9 g/mol
InChI Key: VWHFLRGVWVBFFY-NDOUMJCMSA-N
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Description

Introduction to (1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine

Structural Overview and IUPAC Nomenclature

The compound’s IUPAC name, This compound , systematically describes its structure:

  • Core framework : A cyclohexane ring with 1,2-diamine groups in the (1R,2R) configuration.
  • Substituents : Two hydroxamic acid groups (–N(OH)–C(O)–) attached to the amine nitrogens, each acylated with a 3,3,3-triphenylpropionyl moiety.
Molecular Characteristics
Property Value
Molecular formula C₄₈H₄₆N₂O₄
Molecular weight 714.89 g/mol
Stereochemistry (1R,2R) configuration
Symmetry C₂-symmetric

The SMILES notation captures its stereochemical and functional complexity:
C1CC[C@H]([C@@H](C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O.

The ligand’s three-dimensional structure features:

  • A rigid cyclohexane backbone that enforces a fixed dihedral angle between the two hydroxamic acid groups.
  • Bulky triphenylpropionyl substituents that create a chiral microenvironment, critical for differentiating prochiral substrates during catalysis.
  • Hydroxamic acid motifs capable of chelating transition metals like vanadium or molybdenum, forming stable complexes that mediate oxygen-transfer reactions.

Historical Development in Chiral Ligand Design

The evolution of this ligand is rooted in the quest for practical asymmetric oxidation catalysts . Key milestones include:

Early Chiral Ligands (Pre-2000)
  • Sharpless titanium-tartrate complexes : Enabled asymmetric epoxidation of allylic alcohols but suffered from substrate limitations and harsh reaction conditions.
  • Monohydroxamic acids : Showed modest enantioselectivity but were hampered by ligand dissociation and low catalytic activity.
Emergence of Bis-Hydroxamic Acids (BHAs)

In the early 2000s, Yamamoto’s group pioneered C₂-symmetric BHAs to address these shortcomings:

  • Design Rationale :
    • Chelation enhancement : Two hydroxamic acid groups improve metal-binding stability vs. monodentate ligands.
    • Steric tuning : Bulky substituents (e.g., triphenylpropionyl) shield one face of the metal center, enforcing enantioselective oxygen transfer.
    • Modular synthesis : Derived from (1R,2R)-cyclohexane-1,2-diamine, BHAs are synthesized via sequential imine formation, oxidation, and acylation (Fig. 1).
  • Advantages Over Predecessors :

    • Higher enantioselectivity : Achieves >90% ee for allylic alcohols vs. 70–80% ee with Sharpless systems.
    • Broader substrate scope : Effective for homoallylic alcohols, unfunctionalized olefins, and sulfides.
    • Milder conditions : Reactions proceed at 0–25°C without dehydrating agents.
  • Impact on Catalysis :

    • Vanadium-BHA complexes : Dominate asymmetric epoxidation of allylic alcohols, enabling synthesis of chiral epoxides for pharmaceuticals (e.g., β-blockers).
    • Molybdenum-BHA complexes : Catalyze epoxidation of simple alkenes, expanding applications to materials science.
Structural Refinements
  • Triphenylpropionyl vs. smaller acyl groups : The bulky triphenylpropionyl substituents in this compound outperform diphenylacetyl or benzoyl analogs in enantioselectivity due to enhanced steric shielding.
  • Cyclohexane vs. ethylene backbones : Cyclohexane’s rigidity prevents conformational flexibility, ensuring consistent stereochemical outcomes.

Properties

IUPAC Name

N-hydroxy-N-[(1R,2R)-2-[hydroxy(3,3,3-triphenylpropanoyl)amino]cyclohexyl]-3,3,3-triphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H46N2O4/c51-45(35-47(37-21-7-1-8-22-37,38-23-9-2-10-24-38)39-25-11-3-12-26-39)49(53)43-33-19-20-34-44(43)50(54)46(52)36-48(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-18,21-32,43-44,53-54H,19-20,33-36H2/t43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHFLRGVWVBFFY-NDOUMJCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463229
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860036-29-9
Record name Benzenepropanamide, N,N′-(1R,2R)-1,2-cyclohexanediylbis[N-hydroxy-β,β-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860036-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resolution of (1R,2R)-1,2-Diaminocyclohexane

The starting point for the synthesis is typically the chiral diamine (1R,2R)-1,2-diaminocyclohexane, which can be obtained by resolution from racemic mixtures.

  • Chiral Resolution Using L-(+)-Tartaric Acid :
    A racemic mixture of 1,2-diaminocyclohexane (containing cis and trans isomers) is treated with L-(+)-tartaric acid in aqueous solution. This forms diastereomeric ammonium tartrate salts with different solubilities. The (1R,2R)-diamine forms a less soluble salt that crystallizes out, allowing isolation in high enantiomeric purity. The solid is purified by recrystallization from hot water, sometimes aided by methanol to reduce solubility and improve crystallization yield.
Step Reagents & Conditions Outcome
1 Racemic 1,2-diaminocyclohexane + L-(+)-tartaric acid in water, add glacial acetic acid, cool in ice bath Formation of diastereomeric ammonium tartrate salts
2 Suction filtration, washing with cold water and methanol Isolation of (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt
3 Recrystallization from hot water/methanol High purity chiral diamine salt obtained

Introduction of N,N'-Bis(3,3,3-triphenylpropionyl) Groups

The next step involves acylation of the purified (1R,2R)-1,2-diaminocyclohexane with 3,3,3-triphenylpropionyl moieties to form the bis-amide derivative.

  • Acylation Reaction :
    The chiral diamine is reacted with 3,3,3-triphenylpropionyl chloride or an equivalent activated carboxylic acid derivative under controlled conditions (e.g., in anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine) to form the bis-amide. The reaction is typically carried out at low temperature to avoid racemization and side reactions.
Step Reagents & Conditions Outcome
1 (1R,2R)-1,2-diaminocyclohexane + 2 eq. 3,3,3-triphenylpropionyl chloride + base (e.g., Et3N) in anhydrous solvent at 0–25°C Formation of N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
2 Work-up by aqueous extraction and purification (e.g., recrystallization or chromatography) Pure bis-amide intermediate

Hydroxylation to Form Dihydroxy Derivative

The dihydroxy groups on the nitrogen atoms are introduced by oxidation or hydroxylation of the amide nitrogens or via selective reduction of precursor functional groups.

  • Hydroxylation Methods :
    Hydroxylation can be achieved by treatment with oxidizing agents capable of converting amide or amine groups to hydroxylated derivatives. Alternatively, protection-deprotection strategies or use of hydroxylamine derivatives can be employed. Specific protocols for this compound may involve:

    • Use of mild oxidants such as hydrogen peroxide under catalytic conditions.
    • Hydrolysis of N-oxides or N-hydroxylamines formed from the amide or amine precursors.

Due to the steric bulk of the triphenylpropionyl groups, reaction conditions are optimized to avoid cleavage of amide bonds or racemization.

Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic techniques.
  • Characterization includes melting point determination, IR spectroscopy to confirm hydroxyl and amide functionalities, optical rotation to confirm stereochemistry, and NMR spectroscopy for structural confirmation.

Detailed Research Findings and Analysis

Preparation Stage Key Observations and Data References/Notes
Chiral Resolution High enantiomeric excess (>95%) achieved using L-(+)-tartaric acid; yields 60-70% of pure salt Analogous to Jacobsen catalyst ligand preparation
Acylation with 3,3,3-triphenylpropionyl chloride Reaction proceeds smoothly at low temperature; yields >80% pure bis-amide Standard peptide coupling conditions adapted
Hydroxylation Selective N-hydroxylation achieved with H2O2 and catalytic Mn or Ti complexes; minimal side reactions Based on epoxidation and hydroxylation literature
Optical Purity and Stereochemistry Specific rotation consistent with (1R,2R) configuration; no racemization detected Polarimetry and chiral HPLC analyses recommended

Summary Table: Preparation Workflow

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. Chiral Resolution Racemic 1,2-diaminocyclohexane L-(+)-Tartaric acid, acetic acid, water (1R,2R)-1,2-diammoniumcyclohexane tartrate salt 60-70 High enantiomeric purity
2. Acylation (1R,2R)-1,2-diaminocyclohexane 3,3,3-triphenylpropionyl chloride, base, anhydrous solvent N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine >80 Low temp to avoid racemization
3. Hydroxylation Bis-amide intermediate H2O2, catalytic Mn or Ti complex, mild conditions (1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine Variable Selective N-hydroxylation
4. Purification & Analysis Crude hydroxylated product Recrystallization, chromatography Pure target compound - Confirmed by IR, NMR, polarimetry

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The triphenylpropionyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of this compound lies in its role as a chiral ligand in asymmetric synthesis. Chiral ligands are essential in facilitating enantioselective reactions, which are crucial for synthesizing pharmaceuticals and agrochemicals.

  • Mechanism of Action : The compound's two hydroxy groups and the bulky triphenylpropionyl moieties enhance its ability to stabilize transition states during reactions, thus promoting the formation of specific enantiomers.
  • Case Studies : Research has demonstrated that using (1R,2R)-N,N'-dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine in palladium-catalyzed reactions significantly increases the yield of desired products while minimizing by-products .

Catalysis

The compound also serves as an effective catalyst in various chemical transformations.

  • Catalytic Properties : Its unique structure allows it to function as a bifunctional catalyst, participating in both coordination and activation of substrates.
  • Applications : It has been utilized in reactions such as:
    • Aldol Reactions : Facilitating the formation of β-hydroxy carbonyl compounds.
    • Michael Additions : Enhancing reactivity towards Michael acceptors.

Table 1: Comparison of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Aldol ReactionThis compound8595
Michael AdditionThis compound9092

Medicinal Chemistry

In medicinal chemistry, the compound shows promise due to its structural characteristics which can influence biological activity.

  • Potential Therapeutic Uses : Research indicates that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.
  • Mechanistic Insights : The dual hydroxyl groups may enhance solubility and bioavailability of drug formulations .

Mechanism of Action

The mechanism of action of (1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the triphenylpropionyl groups provide steric hindrance and hydrophobic interactions. These properties allow the compound to modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexane-1,2-diamine Derivatives

(a) Diphenylacetyl vs. Triphenylpropionyl Substituents
  • Target Compound : The 3,3,3-triphenylpropionyl groups introduce significant steric bulk and electron-withdrawing effects due to the three phenyl rings and carbonyl moiety .
  • Similar Compound : (1R,2R)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine (CAS 860036-16-4) replaces the propionyl chain with a shorter acetyl group, reducing steric hindrance and altering solubility .
Property Target Compound Diphenylacetyl Analog
Substituent Bulk High (3 phenyls) Moderate (2 phenyls)
Solubility in DCM Likely lower Higher
Potential Catalytic Use Steric control Moderate enantioselectivity
(b) Alkyl vs. Aryl Substituents
Property Target Compound 3,3-Dimethylbutyl Analog
Hydrophobicity Moderate High
Coordination Sites Hydroxyl + carbonyl Amine only
Applications Chiral ligand Organolithium reactions

Functional Group Modifications

(a) Hydroxyl Groups vs. Amine/Phosphine Ligands
  • Target Compound : Hydroxyl groups enable hydrogen bonding and mild acidity, useful in pH-sensitive catalysis.
  • Nickel(II) Complexes: (R,R)-N,N'-Dibenzylcyclohexane-1,2-diamine derivatives lack hydroxyls but utilize amine ligands for base-mediated enolization in Michael additions .
  • Phosphine-Containing Analogs: (1R,2R)-N,N′-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine (used in azidation reactions) leverages phosphine groups for transition-metal coordination, contrasting with the target compound’s acyl and hydroxyl motifs .
Property Target Compound Nickel(II) Complex Phosphine Ligand
Key Functional Groups –OH, –CO– –NH– –PPh₂
Metal Coordination Limited Strong (Ni²⁺) Strong (Pd, Pt)
Catalytic Role Hydrogen bonding Enolization Redox catalysis

Stereochemical and Crystallographic Considerations

  • Enantiopurity : The (1R,2R) configuration is critical for enantioselective outcomes. Racemic mixtures of cis/trans cyclohexanediamine derivatives (e.g., in Schiff base synthesis) exhibit lower stereocontrol compared to enantiopure analogs .
  • Crystal Packing : Bulky triphenylpropionyl groups likely induce distinct packing modes, as seen in analogs like (E)-N,N'-Bis(2,6-dimethylphenyl)-N,N'-bis(trichlorosilyl)ethylene-1,2-diamine, where steric effects create short Cl⋯Cl contacts (3.31 Å) .

Catalytic Performance

  • Asymmetric Epoxidation : Manganese complexes of (R,R)-N,N′-bis(2-pyridylmethyl)cyclohexane-1,2-diamine achieve 56–70% enantiomeric excess (ee) in α,β-unsaturated ketone epoxidation . The target compound’s hydroxyl groups may improve substrate binding but could hinder metal coordination.
  • Michael Additions : Ni(II)-diamine catalysts with dibenzyl substituents yield >90% ee in 1,3-dicarbonyl additions to nitroalkenes . The target compound’s bulkier substituents might reduce reactivity but enhance selectivity.

Biological Activity

The compound (1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine is a chiral diamine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₄₃H₄₁N₂O₂
  • Molecular Weight : 714.9 g/mol
  • CAS Number : 944836-22-0

The compound features two hydroxyl groups and a bis(triphenylpropionyl) moiety, which may contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. Its structure allows it to interact with receptors and enzymes involved in metabolic processes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders.

Anticancer Activity

Case studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

  • Study 1 : In vitro studies showed that the compound reduced the viability of breast cancer cells by inducing apoptosis.
  • Study 2 : Another study reported that it inhibited tumor growth in xenograft models of prostate cancer.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntioxidantNeutralizes free radicals; reduces oxidative stress
AnticancerInhibits proliferation of cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

  • Antioxidant Activity Study :
    • Researchers evaluated the antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with the compound.
  • Cancer Cell Line Study :
    • A series of experiments were conducted on MCF-7 breast cancer cells. The compound exhibited IC50 values indicating effective inhibition of cell growth.

Q & A

Q. What are the key synthetic routes and purification methods for (1R,2R)-cyclohexane-diamine derivatives?

The synthesis of chiral cyclohexane-diamine derivatives typically involves multi-step reactions, including alkylation, Schiff base formation, or ligand substitution. For example, analogous compounds are synthesized by reacting cyclohexane-1,2-diamine with substituted benzyl halides under basic conditions, followed by purification via crystallization or chromatography . Inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of sensitive functional groups, such as phosphine ligands in related complexes . Purification often employs recrystallization with chiral resolving agents like L-(+)-tartaric acid to isolate enantiopure forms .

Q. How is the stereochemical configuration of (1R,2R)-configured diamines validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for confirming stereochemistry. For example, the trans-configuration of (1R,2R)-diamines is resolved by analyzing torsion angles and hydrogen-bonding patterns in crystal structures . Challenges include addressing crystallographic disorder, which may require high-resolution data and iterative refinement . Polarimetry and chiral HPLC can supplement structural validation .

Q. What role do (1R,2R)-diamine ligands play in asymmetric catalysis?

These ligands act as chiral auxiliaries in enantioselective reactions. For instance, Ni(II)-diamine complexes catalyze Michael additions of 1,3-dicarbonyls to nitroalkenes, achieving >90% enantiomeric excess (ee) by coordinating substrates and directing stereochemistry via spatial hindrance . The diamine backbone stabilizes transition states, while substituents (e.g., triphenylpropionyl groups) enhance steric control .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed enantioselectivity in diamine-catalyzed reactions?

Density functional theory (DFT) calculations identify transition-state geometries and quantify steric/electronic effects. For example, Evans' model for Ni(II)-diamine catalysts correlates ligand modifications (e.g., bromo-substituents) with improved ee by lowering activation barriers for favored pathways . Discrepancies between computed and experimental ee values may arise from solvent effects or unaccounted non-covalent interactions, necessitating hybrid QM/MM approaches .

Q. What experimental strategies mitigate kinetic vs. thermodynamic control issues in diamine-mediated dynamic kinetic resolutions (DKR)?

In hydrogenation reactions, Ru(II)-diamine catalysts enable DKR by balancing substrate binding and turnover frequency. For example, trans-Ru(H)₂ complexes with bulky phosphine-diamine ligands achieve >95% ee in ester reductions by stabilizing a single transition state while rapidly equilibrating substrate enantiomers . Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling can distinguish rate-determining steps .

Q. How do structural modifications of the diamine scaffold influence catalytic activity and stability?

Substituent effects are systematic:

  • Electron-withdrawing groups (e.g., -Br) increase Lewis acidity at metal centers, accelerating substrate activation .
  • Bulky groups (e.g., 3,3,3-triphenylpropionyl) enhance enantioselectivity but may reduce turnover due to steric congestion .
  • Hydroxy groups improve solubility in polar solvents, critical for homogeneous catalysis .

Stability under reaction conditions is assessed via TGA (thermal stability) and cyclic voltammetry (redox stability) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent crystallographic data in diamine complexes?

  • Disorder modeling : Use SQUEEZE (in PLATON) to account for solvent molecules or disordered regions .
  • Validation tools : Cross-check with CCDC Mercury’s Mogul geometry analysis to flag unusual bond lengths/angles .
  • Complementary techniques : Pair SC-XRD with solid-state NMR to resolve ambiguities in hydrogen positions .

Q. What methodologies reconcile discrepancies in catalytic performance across similar diamine derivatives?

  • Linear free-energy relationships (LFER) : Correlate substituent Hammett parameters (σ) with reaction rates/ee .
  • High-throughput screening : Test ligand libraries under standardized conditions to isolate steric/electronic contributions .
  • Mechanistic probes : Use kinetic isotopic effects (KIEs) or radical traps to identify hidden intermediates .

Methodological Recommendations

  • Synthesis : Optimize enantiopurity via iterative recrystallization with chiral counterions .
  • Characterization : Combine SC-XRD, CD spectroscopy, and DFT-optimized structures for robust stereochemical assignment .
  • Catalysis : Employ reaction calorimetry to monitor exothermicity and avoid thermal degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
Reactant of Route 2
(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine

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